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molecular formula C10H6ClNO B1311993 Quinoline-3-carbonyl Chloride CAS No. 84741-86-6

Quinoline-3-carbonyl Chloride

Cat. No. B1311993
M. Wt: 191.61 g/mol
InChI Key: HNUSZIQSLZBZTO-UHFFFAOYSA-N
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Patent
US07288537B2

Procedure details

A suspension of quinoline-3-carboxylic acid (0.1 g, 0.57 mmol) in dichloromethane (1.5 ml) is treated with dimethylformamide (0.02 ml) and then oxalylchloride (0.1 ml, 1.15 mmol). The reaction mixture is stirred under argon at ambient temperature for 1.6 hours, then evaporated to afford quinoline-3-carbonyl chloride as a crude pale yellow solid. The crude material is suspended in dichloromethane (2.0 ml) and treated with bromopropylamine hydrobromide (0.125 g, 0.57 mmol) and triethylamine (0.42 ml, 3 mmol). The reaction mixture is stirred at ambient temperature for 3.25 hours, then quenched with water and partitioned between aqueous NaHCO3 solution and dichloromethane. The organic phase is washed with NaHCO3 solution and brine, dried over MgSO4 and evaporated. The crude product is purified by flash silica chromatography (elution ethyl acetate) to afford quinoline-3-carboxylic acid (3-bromopropyl)-amide. [MH]+ 292.9.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([OH:13])=O)[CH:2]=1.CN(C)C=O.C(Cl)(=O)C([Cl:22])=O>ClCCl>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([Cl:22])=[O:13])[CH:2]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.02 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under argon at ambient temperature for 1.6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.6 h
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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